1-Methyl-5-oxopyrrolidine-3-carboxamide

Vue d'ensemble

Description

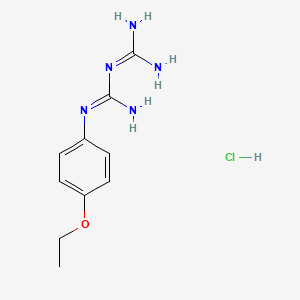

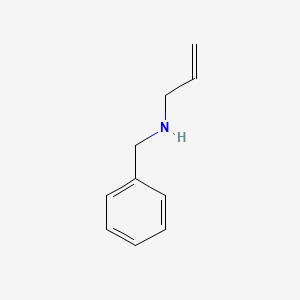

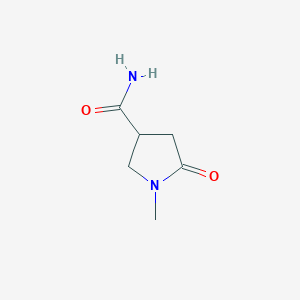

1-Methyl-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of 5-oxopyrrolidine-3-carboxamides. These compounds are characterized by a pyrrolidine ring, which is a five-membered lactam structure, with a ketone (oxo) group at the fifth position and a carboxamide group at the third position. The methyl group attached to the nitrogen of the pyrrolidine ring indicates that it is a substituted derivative of the parent compound.

Synthesis Analysis

The synthesis of related 5-oxopyrrolidine-3-carboxamides can be achieved through various methods. For instance, a one-pot Ugi reaction followed by regioselective cyclization has been developed to synthesize pyrrolidin-5-one-2-carboxamides, which are structurally similar to the compound of interest . Another approach involves a tandem Ugi condensation and intramolecular substitution starting from Baylis–Hillman bromides to produce 5-oxopyrrolidine-2-carboxamides . These methods demonstrate the versatility and efficiency of synthesizing such compounds under mild reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was unambiguously assigned by X-ray diffraction analysis . Similarly, NMR spectroscopy, including 1D and 2D techniques, has been used to investigate the stereochemistry of diastereomeric pyridine-3-carboxamides .

Chemical Reactions Analysis

The chemical reactivity of 5-oxopyrrolidine-3-carboxamides can be explored through various functionalization reactions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of a 1H-pyrazole-3-carboxamide derivative . Additionally, the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones resulted in the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-oxopyrrolidine-3-carboxamides can be influenced by the substituents on the pyrrolidine ring. For example, the presence of a chloro or hydroxyl group can enhance the antioxidant activity of these compounds . The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is essential for understanding their chemical behavior . Furthermore, the stereochemistry of the substituents can significantly affect the biological activity, as seen in the antimicrobial screening of these compounds .

Applications De Recherche Scientifique

Synthesis Methods

1-Methyl-5-oxopyrrolidine-3-carboxamide is involved in various synthetic processes. For instance, a study demonstrated a one-pot base-mediated synthesis of 5-oxopyrrolidine-2-carboxamides, highlighting the use of this compound in tandem Ugi condensation and intramolecular substitution reactions (Zeng, Wang, Wu, & Ding, 2013).

Biological Activity and Antimicrobial Properties

This compound derivatives have shown potential in biological applications. Some derivatives were synthesized and evaluated as potential antibacterial drugs, showing moderate to good activity against various microbes (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018). Another study synthesized 5-oxopyrrolidine-3-carboxamide derivatives for their antimicrobial properties, with some compounds exhibiting significant activity comparable to reference antibiotic drugs (Al-Omar & Amr, 2010).

Antiviral Properties

This compound derivatives have been investigated for their antiviral properties. A study involving the synthesis of 5-oxopyrrolidine-3-carboxamide derivatives identified them as CCR5 antagonists, with potential in inhibiting CCR5-using HIV-1 envelope-mediated membrane fusion (Imamura et al., 2004).

Antioxidant Activity

Compounds derived from this compound have been synthesized for their antioxidant properties. For example, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were found to have potent antioxidant activities, in some cases more significant than well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Additional Applications

Other studies have explored different applications of this compound derivatives, such as their role in synthesizing new heterocyclic systems, demonstrating the compound's versatility in various chemical synthesis processes (Kolisnyk et al., 2015)

Mécanisme D'action

Target of Action

1-Methyl-5-oxopyrrolidine-3-carboxamide is a derivative of pyrrolidine , a five-membered nitrogen heterocycle . The primary target of this compound is the CCR5 receptor . CCR5, or CC chemokine receptor 5, is a protein on the surface of white blood cells involved in the immune system’s response to inflammation and is a coreceptor for HIV-1 .

Mode of Action

The compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, preventing the interaction between the receptor and its natural ligands, the CC chemokines . This blockade inhibits the entry of HIV-1 into host cells .

Biochemical Pathways

The compound’s action affects the HIV-1 entry pathway . By blocking the CCR5 receptor, it prevents HIV-1 from entering host cells, thereby inhibiting the virus’s replication cycle . This action can lead to a reduction in viral load in HIV-1-infected individuals .

Pharmacokinetics

The pyrrolidine scaffold, to which this compound belongs, is known to be used widely in medicinal chemistry due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 entry into host cells . This action can lead to a reduction in viral load in HIV-1-infected individuals, potentially reducing HIV-associated morbidity and mortality .

Orientations Futures

The future directions for the study of 1-Methyl-5-oxopyrrolidine-3-carboxamide could involve further exploration of its biological activity and potential applications. Given its potential as a GABA-receptor antagonist, histamine-N-methyl transferase inhibitor, and benzodiazepine receptor antagonist , it could be studied for its potential use in the treatment of conditions such as epilepsy, anxiety, and arrhythmia.

Propriétés

IUPAC Name |

1-methyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-8-3-4(6(7)10)2-5(8)9/h4H,2-3H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNQKOAFGDBANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337277 | |

| Record name | 1-methyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89677-16-7 | |

| Record name | 1-methyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.